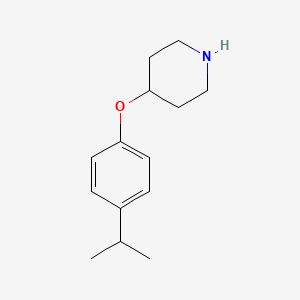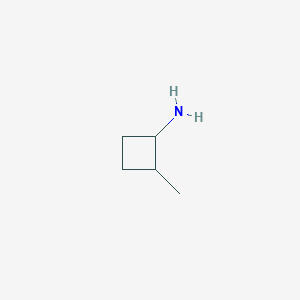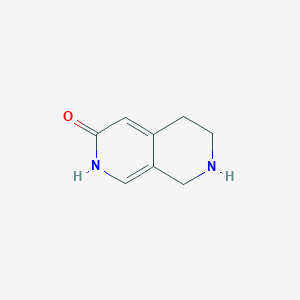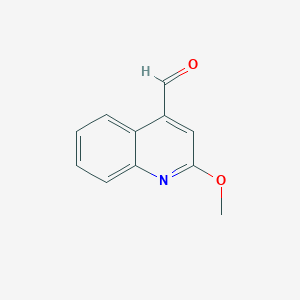
2-Methoxyquinoline-4-carbaldehyde
Übersicht
Beschreibung
2-Methoxyquinoline-4-carbaldehyde is an organic compound with a quinoline backbone. It contains an aldehyde group and a methoxy group attached to the quinoline’s carbon atoms . It is used as a building block in the synthesis of several heterocyclic compounds and molecules possessing biological activity.
Synthesis Analysis
The synthesis of 2-Methoxyquinoline-4-carbaldehyde and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A popular method of synthesizing this compound is the condensation reaction between 2-aminobenzamide and 2-acetyl-1-methylquinoline .Molecular Structure Analysis
The molecular structure of 2-Methoxyquinoline-4-carbaldehyde consists of a quinoline core with a methoxy group and an aldehyde group attached to it . The InChI code for this compound is 1S/C11H9NO2/c1-14-10-4-2-3-9-8 (7-13)5-6-12-11 (9)10/h2-7H,1H3 .Physical And Chemical Properties Analysis
2-Methoxyquinoline-4-carbaldehyde is a yellow powder. It is soluble in organic solvents such as methanol, ethanol, and acetone, but insoluble in water.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Systems
2-Methoxyquinoline-4-carbaldehyde, related to quinoline carbaldehydes, is instrumental in the synthesis of various quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems. These synthesized compounds have been evaluated for biological activities and other synthetic applications (Hamama et al., 2018).
Biological Evaluation and Synthetic Applications
The biological evaluation of compounds derived from 2-Methoxyquinoline-4-carbaldehyde has been a focus in recent years. These compounds, due to their unique structure, have shown potential in various biological applications. Their synthetic applications are also notable, providing new avenues in medicinal chemistry (Hamama et al., 2018).
Reactions with Thiophosgene
Studies involving 2-Methoxyquinoline-4-carbaldehyde have demonstrated its reaction with thiophosgene, leading to the formation of compounds like7-Chloro-1,2-dihydro-4-methoxy-2-thioxoquinoline-3-carbaldehyde. These reactions facilitate the creation of diverse heterocyclic systems, expanding the scope of chemical synthesis in pharmaceutical and organic chemistry (Hull, Broek, & Swain, 1975).
Synthesis of Quinoline Derivatives
2-Methoxyquinoline-4-carbaldehyde is involved in the synthesis of various quinoline derivatives, including benzimidazol-ylquinolines. These compounds have been studied for their unique ultraviolet (UV) spectra, and their potential applications in the development of new chemical entities with possible therapeutic applications are notable (Gershuns & Brizitskaya, 1970).
Demethylation Studies
The compound plays a significant role in studies related to demethylation. For instance, research involving the demethylation of dimethoxyquinoline carbaldehydes, including compounds structurally similar to 2-Methoxyquinoline-4-carbaldehyde, has provided insights into the regioselective demethylation processes and the effects of different substituents on these reactions (Belferdi, Merabet, Belkhiri, & Douara, 2016).
Biological and Medicinal Applications
Recent studies have explored the synthesis of novel compounds from 2-Methoxyquinoline-4-carbaldehyde and its derivatives, demonstrating their potential in biological applications, such as antioxidant and antitumor activities. These studies contribute significantly to medicinal chemistry and the development of new therapeutic agents (Hassanien, Abd El-Ghani, & Elbana, 2022).
Palladium(II) Complexes
2-Methoxyquinoline-4-carbaldehyde and its derivatives are used in synthesizing palladium(II) complexes, which have been studied for their structural properties and biological activities. These complexes show strong interactions with biological molecules like DNA and proteins and possess significant antioxidant and cytotoxic activities (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxyquinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-6-8(7-13)9-4-2-3-5-10(9)12-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSCROKXEHBIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




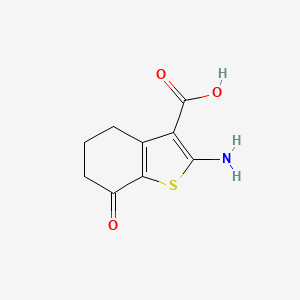
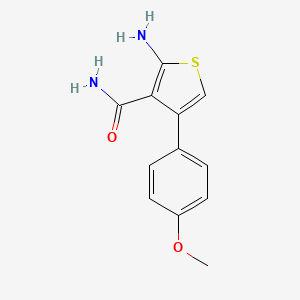

![2,4,6-tris(propan-2-yl)-N-(2-{4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B3296481.png)
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B3296493.png)
![(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3296497.png)



